

Comparative study of microbial degradation of Reactive Black 39 by different bacterial strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Black 39**

Cat. No.: **B15552045**

[Get Quote](#)

Bacterial Degradation of Reactive Black Azo Dyes: A Comparative Analysis

A comprehensive review of the efficacy of various bacterial strains in the bioremediation of textile industry effluents containing Reactive Black dyes, with a focus on **Reactive Black 39** and the closely related Reactive Black 5.

The textile industry is a major contributor to water pollution, with azo dyes like **Reactive Black 39** (RB39) and Reactive Black 5 (RB5) being significant environmental concerns due to their complex aromatic structures and recalcitrant nature. Microbial degradation offers a cost-effective and eco-friendly alternative to conventional physicochemical treatment methods. This guide provides a comparative analysis of the performance of different bacterial strains in degrading these dyes, supported by experimental data from various studies.

Performance Comparison of Bacterial Strains

The efficiency of microbial degradation of Reactive Black dyes is influenced by several factors, including the bacterial strain, initial dye concentration, pH, temperature, and the presence of co-substrates. The following table summarizes the decolorization performance of various bacterial strains against **Reactive Black 39** and Reactive Black 5.

Bacterial Strain/ Consortium	Dye	Initial Concentration (mg/L)	Optimal pH	Optimal Temperature (°C)	Incubation Time	Decolorization Efficiency (%)	Key Enzymes	Reference
Pseudomonas aeruginosa	Reactive Black 39	20	7	30	144 h	100	-	[1]
Pseudomonas aeruginosa	Reactive Black 39	100	7	30	144 h	90	-	[1]
Pseudomonas entomophila BS1	Reactive Black 5	Not Specified	5-9	37	120 h	93	Azoreductase	[2][3][4]
Pseudomonas stutzeri ETL-79	Reactive Black 5	Not Specified	-	-	8 h	93	Azoreductase	[5]
Bacillus cereus strain ROC	Reactive Black 5	50-250	-	37	5 days	>90 (immobilized cells)	-	[6]
Bacillus cereus strain HJ-1	Reactive Black B	Not Specified	8	25	-	-	-	[7]
Bacillus spp.	Reactive Dyes	50	9	37	7 days	82	-	[8][9]

ETL-
1949

Sterigm
atomyc
es Reactiv
halophil e Black 50 5 30 18 h 100 - [10]
us 5

SSA15
75

Consort
ium:
Bacillus
cereus,
Proteus NADH-
mirabili DCIP
s, Reactiv
Stenotr reducta
ophomo se,
nas Azored
maltoph uctase
ilia

Consort
ium:
Microco
ccus Reactiv
sp., e Black 100 7 - 5 days 88 - [12]
Janibac
ter sp.,
Rhodoc
occus
sp.

Consort Reactiv - - - - 95.5 - [13]
ium: e Black
Acinetobacter 5

junii
NT-15,
Pseudo
monas
indolox
ydans
NT-38,
Rhodoc
occus
sp. NT-
39

Experimental Protocols

The methodologies employed in studying the microbial degradation of Reactive Black dyes generally follow a standardized workflow. Below are detailed protocols for key experiments.

Isolation and Screening of Dye-Degrading Bacteria

- **Sample Collection:** Soil and water samples are collected from areas contaminated with textile industry effluents.
- **Enrichment:** 1 gram of soil or 1 mL of water is added to a flask containing a minimal salt medium (MSM) supplemented with the target dye (e.g., Reactive Black 5 at 70 mg/L) as the sole carbon source.[\[11\]](#)
- **Incubation:** The flasks are incubated at a specific temperature (e.g., 35°C) for a set period (e.g., three days).[\[11\]](#) This enrichment process is often repeated multiple times to select for a stable dye-degrading microbial population.[\[11\]](#)
- **Isolation:** The enriched culture is then serially diluted and plated on nutrient agar plates. Individual colonies with distinct morphologies are picked and sub-cultured to obtain pure isolates.
- **Screening:** Pure isolates are then tested for their dye decolorization ability in a liquid medium containing the dye. The extent of decolorization is determined spectrophotometrically.

Decolorization Assay

- Inoculum Preparation: A fresh culture of the selected bacterial strain is grown in a suitable broth medium (e.g., Luria-Bertani broth) to the exponential phase. The cells are then harvested by centrifugation and washed with sterile saline or phosphate buffer.
- Decolorization Experiment: The washed bacterial cells are inoculated into a fresh medium (e.g., MSM) containing a known concentration of the dye. A control flask without the bacterial inoculum is also maintained.
- Incubation Conditions: The flasks are incubated under optimized conditions of pH, temperature, and aeration (static or shaking). Static (low-oxygen) conditions are often found to be more effective for the initial azo bond cleavage by azoreductases.[\[11\]](#)
- Measurement of Decolorization: At regular intervals, an aliquot of the culture medium is withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λ_{max}) of the dye. The percentage of decolorization is calculated using the following formula: Decolorization (%) = $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$

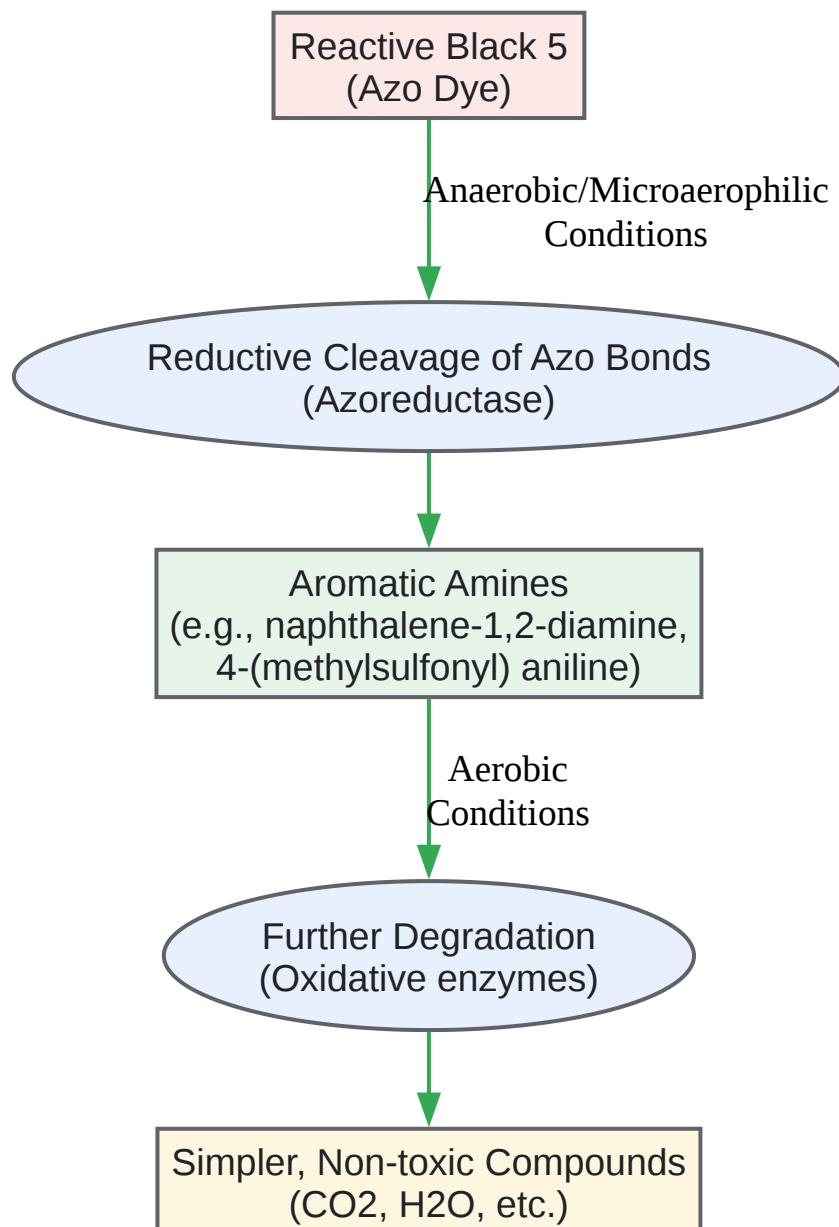
Analysis of Degradation Products

- Extraction: After complete decolorization, the culture medium is centrifuged, and the supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.[\[11\]](#)
- Concentration: The organic extract is then dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.[\[11\]](#)
- Analysis: The concentrated extract is analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic products of dye degradation.[\[11\]](#)

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for a microbial degradation study of Reactive Black dyes.



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for microbial degradation studies.

Proposed Degradation Pathway

The bacterial degradation of Reactive Black dyes is primarily initiated by the reductive cleavage of the azo bonds (-N=N-) by the enzyme azoreductase. This initial step results in the formation of various aromatic amines. These intermediates are then further broken down into simpler, less toxic compounds.

[Click to download full resolution via product page](#)

Fig. 2: Conceptual pathway for Reactive Black 5 degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 2. Degradation of Reactive Black 5 dye by a newly isolated bacterium *Pseudomonas entomophila* BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Degradation of Reactive Black 5 dye by a newly isolated bacterium *Pseudomonas entomophila* BS1. | Semantic Scholar [semanticscholar.org]
- 5. sciepub.com [sciepub.com]
- 6. Decolorization of azo dyes by a novel aerobic bacterial strain *Bacillus cereus* strain ROC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decolorization of azo dye reactive black B by *Bacillus cereus* strain HJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. Ecofriendly biodegradation of Reactive Black 5 by newly isolated *Sterigmatomyces halophilus* SSA1575, valued for textile azo dye wastewater processing and detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Investigating degradation metabolites and underlying pathway of azo dye “Reactive Black 5” in bioaugmented floating treatment wetlands - ProQuest [proquest.com]
- To cite this document: BenchChem. [Comparative study of microbial degradation of Reactive Black 39 by different bacterial strains]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552045#comparative-study-of-microbial-degradation-of-reactive-black-39-by-different-bacterial-strains>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com